N-(2-allyl-3-hydroxyphenyl)acetamide N-(2-allyl-3-hydroxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 37439-79-5
VCID: VC18759638
InChI: InChI=1S/C11H13NO2/c1-3-5-9-10(12-8(2)13)6-4-7-11(9)14/h3-4,6-7,14H,1,5H2,2H3,(H,12,13)
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

N-(2-allyl-3-hydroxyphenyl)acetamide

CAS No.: 37439-79-5

Cat. No.: VC18759638

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

N-(2-allyl-3-hydroxyphenyl)acetamide - 37439-79-5

Specification

CAS No. 37439-79-5
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name N-(3-hydroxy-2-prop-2-enylphenyl)acetamide
Standard InChI InChI=1S/C11H13NO2/c1-3-5-9-10(12-8(2)13)6-4-7-11(9)14/h3-4,6-7,14H,1,5H2,2H3,(H,12,13)
Standard InChI Key DCGKMAMUVWHACT-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C(C(=CC=C1)O)CC=C

Introduction

Synthesis

The synthesis of N-(2-allyl-3-hydroxyphenyl)acetamide typically involves the following steps:

  • Starting Materials:

    • 2-Allyl-3-hydroxyaniline (precursor with both allyl and hydroxy groups).

    • Acetyl chloride or acetic anhydride (for introducing the acetamide group).

  • Reaction Mechanism:

    • The amine group (-NH2) on the precursor reacts with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or triethylamine as a catalyst).

    • The reaction proceeds via nucleophilic substitution, forming the acetamide linkage.

  • Purification:

    • The crude product is purified using recrystallization techniques, typically in ethanol or methanol.

  • Yield and Characterization:

    • Yields range between 60–80%.

    • Characterization is performed using spectroscopic methods such as FTIR (to confirm functional groups), NMR (to verify structural integrity), and MS (to determine molecular weight).

Applications

Given its structural features, N-(2-allyl-3-hydroxyphenyl)acetamide has potential applications in:

  • Pharmaceutical Research:

    • As a precursor for synthesizing drugs targeting oxidative stress or inflammation.

  • Material Science:

    • The compound's polar nature may lend itself to applications in polymer chemistry or coatings.

  • Synthetic Chemistry:

    • Its reactive allyl group can be used in cross-coupling reactions or other organic transformations.

Research Gaps and Future Directions

Despite its potential, research on N-(2-allyl-3-hydroxyphenyl)acetamide remains sparse. Future studies could focus on:

  • Detailed pharmacological evaluations, including toxicity profiles.

  • Exploration of its reactivity in advanced organic synthesis.

  • Development of derivatives with enhanced biological activity.

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